(2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide
Description
(2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring:
- Furan-2-yl group: A heterocyclic moiety contributing to π-π stacking and hydrogen-bonding interactions.
- 5-Chloro-2-methylphenyl substituent: A halogenated aromatic group influencing lipophilicity and target binding.
- (2E)-configuration: The trans geometry of the acrylamide double bond, critical for conformational stability and bioactivity.
Its structural analogs often vary in substituents on the phenyl ring, heterocyclic systems, or additional functional groups, leading to diverse biological profiles.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-5-11(15)9-13(10)16-14(17)7-6-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOMAAESGKOPW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is , and its IUPAC name reflects its structural complexity. The compound features a furan ring and a prop-2-enamide moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 303.75 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on human breast cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell growth. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. It has been observed to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses.
Research Findings on Inflammation
A recent study highlighted that treatment with (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide resulted in a significant reduction in pro-inflammatory cytokines such as IL-1β and IL-18 in macrophage models. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
The biological activity of (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of key enzymes, leading to reduced enzymatic activity.
- Signal Transduction Modulation : It modulates various signaling pathways, including those involved in apoptosis and inflammation.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
Variations in the Acrylamide Backbone
Key Observations :
- Bulky substituents (e.g., isopropylamino) may reduce off-target interactions but limit membrane permeability .
Functional Group Additions
Key Observations :
- Sulfonamide/sulfamoyl groups improve solubility and enable hydrogen bonding with biological targets.
- Schiff bases introduce redox-active sites, useful in antioxidant or metal-chelating applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
